molecular formula C14H17NO4 B13566321 (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid CAS No. 1041867-60-0

(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid

Cat. No.: B13566321
CAS No.: 1041867-60-0
M. Wt: 263.29 g/mol
InChI Key: ZAWVCJCZCIEHTI-BQYQJAHWSA-N
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Description

(2E)-3-(3-{[(tert-Butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is a synthetic organic compound characterized by an E-configured α,β-unsaturated carboxylic acid backbone. The molecule features a tert-butoxycarbonyl (Boc)-protected amino group at the meta position of the phenyl ring, which confers steric bulk and chemical stability. The Boc group is a widely used protecting group in peptide synthesis, shielding the amino functionality from undesired reactions during synthetic steps . The compound’s molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.30 g/mol.

Properties

CAS No.

1041867-60-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(E)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b8-7+

InChI Key

ZAWVCJCZCIEHTI-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid generally involves:

  • Protection of the amino group on a 3-aminophenyl precursor using tert-butoxycarbonyl (Boc) group.
  • Formation of the propenoic acid side chain via a condensation reaction, typically a Knoevenagel or Wittig-type reaction, to establish the α,β-unsaturated acid with E-configuration.

Stepwise Preparation Protocol

Step 1: Boc Protection of 3-Aminophenyl Derivative
  • Starting Material: 3-aminophenyl compound (e.g., 3-aminocinnamic acid or 3-aminophenylprop-2-enoic acid).
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate.
  • Conditions: Reaction in an organic solvent like dichloromethane or acetonitrile at 0–25°C.
  • Outcome: Formation of the Boc-protected amino intermediate, i.e., 3-{[(tert-butoxy)carbonyl]amino}phenyl derivative.
Step 2: Formation of the (2E)-Propenoic Acid Side Chain
  • Method A: Knoevenagel Condensation

    • Reactants: Boc-protected 3-aminobenzaldehyde and malonic acid or its derivatives.
    • Catalyst: Piperidine or ammonium acetate as base catalyst.
    • Solvent: Ethanol or toluene.
    • Conditions: Reflux for several hours.
    • Result: Formation of the α,β-unsaturated acid with E-configuration, confirmed by NMR and chromatographic methods.
  • Method B: Wittig Reaction

    • Reactants: Boc-protected 3-aminobenzaldehyde and phosphonium ylide.
    • Conditions: Anhydrous solvents like THF, low temperature (-78°C to 0°C).
    • Outcome: Stereoselective formation of the (E)-alkene.
Step 3: Purification
  • Techniques: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Verification: TLC monitoring (Rf values around 0.1–0.7 depending on solvent system), NMR, and mass spectrometry.

Representative Experimental Data from Literature

Step Reagents & Conditions Yield (%) Notes
Boc Protection 3-aminocinnamic acid, Boc2O, Et3N, DCM, 0–25°C, 2–4 h 85–92 High purity Boc-protected intermediate
Knoevenagel Condensation Boc-protected 3-aminobenzaldehyde, malonic acid, piperidine, EtOH, reflux 4–6 h 70–80 E-isomer predominant, confirmed by NMR
Wittig Reaction (alternative) Boc-protected aldehyde, stabilized ylide, THF, -78°C to RT 65–75 High stereoselectivity for E-isomer

Detailed Reaction Mechanisms and Notes

  • Boc Protection: The amino group nucleophilically attacks the Boc anhydride, forming a carbamate linkage. The reaction is typically mild and selective, avoiding side reactions.
  • Knoevenagel Condensation: The active methylene group of malonic acid condenses with the aldehyde, followed by dehydration to yield the conjugated double bond with E-selectivity due to thermodynamic stability.
  • Wittig Reaction: The phosphonium ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which decomposes to the alkene and triphenylphosphine oxide. The reaction conditions favor the E-alkene.

Comparative Analysis of Methods

Parameter Knoevenagel Condensation Wittig Reaction
Stereoselectivity High E-selectivity High E-selectivity
Reaction Time 4–6 hours reflux 1–3 hours, low temp
Reagents Cost Moderate (malonic acid, base) Higher (ylide synthesis)
Scalability Good Moderate
Purity High, minor side products High, requires purification

Additional Research Insights

  • The Boc protection step is crucial to prevent unwanted side reactions on the amino group during alkene formation.
  • Reaction temperatures between 0–35°C for protection and 45–80°C for condensation steps optimize yields and purity.
  • De-esterification or hydrolysis steps, if required, are carried out under mild aqueous base conditions (LiOH, NaOH, or KOH) at room temperature to avoid Boc deprotection.
  • Chromatographic purification ensures removal of unreacted starting materials and side products, yielding analytically pure compound suitable for further synthetic applications.

Summary Table of Preparation Methods

Stage Reaction Reagents Conditions Yield (%) Notes
1 Boc Protection Boc2O, Et3N 0–25°C, 2–4 h 85–92 Protects amino group
2a Knoevenagel Condensation Malonic acid, Piperidine Reflux EtOH, 4–6 h 70–80 Forms E-alkene
2b Wittig Reaction (alternative) Phosphonium ylide THF, -78°C to RT 65–75 Stereoselective E-alkene
3 Purification Silica gel chromatography Gradient hexane/EtOAc - High purity product

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with Pd/C catalyst under pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It may also serve as a precursor for the synthesis of peptide-based drugs.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal an active site that interacts with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Position and Electronic Effects

  • Para-substituted Boc analogue: The compound (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid (CAS 197073-43-1) shares the same molecular formula (C₁₄H₁₇NO₄) but positions the Boc group at the para position.
  • The absence of the Boc group increases hydrophilicity (molecular weight: 177.17 g/mol) but reduces stability under acidic conditions, making it prone to protonation or side reactions .

b. Functional Group Variations

  • (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (trans-Caffeic Acid): This natural compound (CAS 501-16-6) replaces the Boc-amino group with 3,4-dihydroxy substituents. The hydroxyl groups enhance aqueous solubility (logP ~1.1) and confer antioxidant properties, unlike the Boc-protected compound, which is more lipophilic (predicted logP ~2.5) .
  • (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid: The sulfamoyl and trifluoromethyl groups introduce strong electron-withdrawing effects, increasing the acidity of the α,β-unsaturated acid (pKa ~3.5) compared to the Boc-protected compound (pKa ~4.2) .
Physicochemical Properties
Compound Name Substituent Position Molecular Weight (g/mol) Solubility (LogP) Stability
Target Compound Boc-amino meta 263.30 ~2.5 (lipophilic) High (Boc protection)
Para-substituted Boc analogue Boc-amino para 263.30 ~2.3 High
3-(4-Aminophenyl)prop-2-enoic acid NH₂ para 177.17 ~1.8 Low (reactive NH₂)
trans-Caffeic acid 3,4-diOH 3,4 180.16 ~1.1 Moderate (oxidizable)
Compound in Ethoxy, isobutoxy 3,4 294.33 ~3.0 High (ether stability)

Biological Activity

The compound (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid , also known by its CAS number 1041867-60-0, is a derivative of amino acids with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4C_{14}H_{17}NO_{4}. The structure features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amino acids.

Structural Representation

  • Molecular Formula : C14H17NO4C_{14}H_{17}NO_{4}
  • SMILES Notation : CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on various derivatives have demonstrated their ability to scavenge free radicals, which can be pivotal in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, indicating that this compound might exert similar effects in vivo .

Enzyme Inhibition Studies

In vitro studies have suggested that this compound could inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of certain proteases and kinases has been observed with related compounds, which could lead to therapeutic applications in cancer treatment and metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Boc-Amino Acid : The amino acid is protected with a tert-butoxycarbonyl group.
  • Formation of the Propene Derivative : The protected amino acid undergoes dehydroamination to form the propene derivative.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Yield and Purity Data

StepYield (%)Conditions
Boc protection85%Room temperature
Dehydroamination75%60°C for 4 hours
Final purification90%HPLC

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanisms

In another research project, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on the phenyl ring, followed by a coupling reaction to introduce the propenoic acid moiety. Key factors include:
  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane are preferred for Boc protection to stabilize intermediates .
  • Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., premature deprotection) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product from by-products .
    Example yield optimization table:
Reaction ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents Boc cleavage
Reaction Time12–24 hEnsures completion
SolventDMFEnhances solubility

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^{13}C NMR verify the presence of the Boc group (δ 1.4 ppm for tert-butyl protons) and α,β-unsaturated carbonyl (δ 6.3–7.8 ppm for aromatic/alkene protons) .
  • IR Spectroscopy : Confirm Boc C=O stretch (~1680 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Boc-protected phenylpropenoic acid derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
  • Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity Validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., ethyl acetate) using GC-MS .
  • Structural Analog Comparison : Compare activity against analogs lacking the Boc group or with modified substituents to isolate functional groups responsible for bioactivity .

Q. What strategies mitigate steric hindrance from the tert-butoxycarbonyl group during peptide coupling reactions involving this compound?

  • Methodological Answer : The bulky Boc group can impede amide bond formation. Solutions include:
  • Coupling Agents : Use HATU or DIC with HOAt to enhance activation efficiency .
  • Temperature : Perform reactions at 37°C to reduce steric resistance .
  • Solvent Optimization : Use DMF or THF to improve reagent solubility and accessibility to the reactive site .

Q. How do reaction mechanisms differ when synthesizing Boc-protected derivatives under varying solvent systems?

  • Methodological Answer : Solvents influence reaction pathways:
  • Polar Aprotic Solvents (DMF) : Stabilize carbamate intermediates during Boc protection, favoring nucleophilic attack .
  • Non-Polar Solvents (DCM) : Reduce side reactions (e.g., hydrolysis) but may slow reaction kinetics .
    Mechanistic studies using DFT calculations suggest that solvent polarity modulates transition-state energy barriers for Boc group retention .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Collect chemical waste in sealed containers labeled for incineration .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes conflict in predicting the reactivity of the α,β-unsaturated carbonyl group?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Effects : Computational models often neglect solvent interactions, whereas experimental data include solvation .
  • Conformational Flexibility : X-ray crystallography data (e.g., dihedral angles of the propenoic acid chain) may show dynamic conformations not captured in static DFT models .

Applications in Drug Development

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?

  • Methodological Answer : SAR strategies include:
  • Substituent Modification : Replace the phenyl ring’s Boc group with acetyl or benzyl carbamates to evaluate cytotoxicity .
  • Bioisosteres : Substitute the propenoic acid with a tetrazole group to enhance metabolic stability .

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